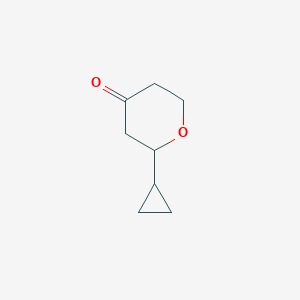![molecular formula C10H12O2S B3377692 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane CAS No. 1343235-66-4](/img/structure/B3377692.png)
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane
Übersicht
Beschreibung
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane, also known as MSPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of epoxides and is widely used in various fields of research, including medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction. Additionally, 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane has been used as a ligand in metal-catalyzed reactions, where it can enhance the reactivity and selectivity of the reaction.
Wirkmechanismus
The mechanism of action of 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane is not well understood, but it is believed to act as an electrophile due to the presence of the epoxide group. 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane can react with various nucleophiles, such as amines, alcohols, and thiols, to form covalent adducts. This reactivity has been exploited in various applications, such as in the synthesis of drugs and materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane are not well studied, but it has been shown to have low toxicity in animal studies. 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane has been used as a starting material in the synthesis of various drugs, such as anti-cancer and anti-inflammatory agents, which have shown promising results in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane in lab experiments include its high reactivity, low toxicity, and versatility in various applications. However, the limitations of using 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane include its instability under certain conditions, such as in the presence of strong acids or bases, and its high cost compared to other reagents.
Zukünftige Richtungen
There are several future directions for research on 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane. One direction is to study its mechanism of action and reactivity with various nucleophiles to better understand its potential applications. Another direction is to develop new synthetic routes to 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane that are more efficient and cost-effective. Additionally, 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane can be used as a starting material for the synthesis of new drugs and materials with improved properties. Finally, 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane can be used as a chiral auxiliary in asymmetric synthesis to develop new methods for the synthesis of enantiopure compounds.
Eigenschaften
IUPAC Name |
2-[(4-methylsulfanylphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-13-10-4-2-8(3-5-10)11-6-9-7-12-9/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDXAZRKYDWGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




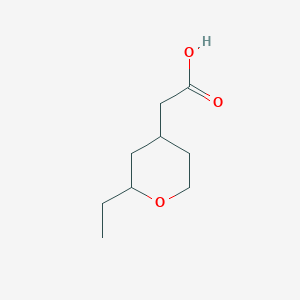
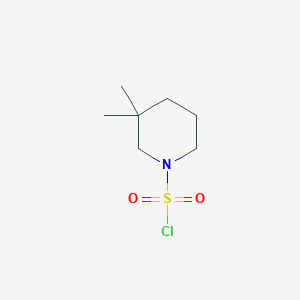


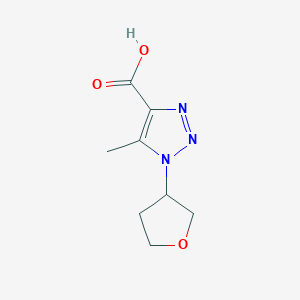

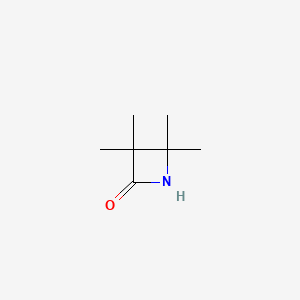
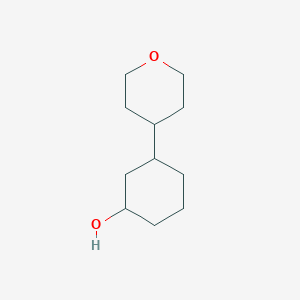


![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B3377675.png)
